molecular formula C8H15NO B044406 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 123371-78-8

1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane

Cat. No. B044406
M. Wt: 141.21 g/mol
InChI Key: KZDCJZFPMBCXEG-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane, also known as EMA-H, is a bicyclic compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. EMA-H is a member of the tropane alkaloid family and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have antinociceptive effects, meaning that it can reduce pain sensitivity. It has also been found to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders. Additionally, 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have anticonvulsant and neuroprotective effects, suggesting that it may have applications in the treatment of neurological disorders.

Mechanism Of Action

The mechanism of action of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to bind to the dopamine transporter, preventing the reuptake of dopamine and increasing its availability in the brain. This may contribute to its antidepressant and anxiolytic effects.

Biochemical And Physiological Effects

1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitters, 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has been found to modulate the activity of ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has also been found to have anti-inflammatory effects and to modulate the activity of immune cells.

Advantages And Limitations For Lab Experiments

1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has several advantages for lab experiments. It is relatively stable and can be stored for extended periods of time. It is also soluble in a range of solvents, making it easy to work with. However, the low yield of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane can make it challenging to obtain sufficient quantities for experiments, and the synthesis process requires careful optimization to achieve a high yield.

Future Directions

There are several future directions for research on 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane. One area of interest is the development of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane and its effects on neurotransmitter systems and ion channels.

Synthesis Methods

The synthesis of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 1-methyl-3-oxo-7-azabicyclo[4.1.0]heptane, which is then reacted with ethylmagnesium bromide to produce 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane. The yield of 1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is typically low, and the process requires careful optimization to achieve a high yield.

properties

CAS RN

123371-78-8

Product Name

1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H15NO/c1-3-8-6-9(2)5-4-7(8)10-8/h7H,3-6H2,1-2H3

InChI Key

KZDCJZFPMBCXEG-UHFFFAOYSA-N

SMILES

CCC12CN(CCC1O2)C

Canonical SMILES

CCC12CN(CCC1O2)C

synonyms

7-Oxa-3-azabicyclo[4.1.0]heptane, 1-ethyl-3-methyl-

Origin of Product

United States

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